4H-1,2,4-Triazole, 4,5-bis(4-methylphenyl)-3-((4-chloro-3-methylphenoxy)methyl)-
Description
Introduction to 4H-1,2,4-Triazole Derivatives
Structural Significance of 1,2,4-Triazole Core in Heterocyclic Chemistry
The 1,2,4-triazole nucleus is a five-membered aromatic heterocycle containing three nitrogen atoms at positions 1, 2, and 4. Its planar geometry and electron-rich nature enable diverse non-covalent interactions, including hydrogen bonding, π-π stacking, and dipole-dipole interactions, which are critical for binding to biological targets. The amphoteric character of 1,2,4-triazole, with a pK~a~ of 2.45 for protonation and 10.26 for deprotonation, allows it to act as both a hydrogen bond donor and acceptor under physiological conditions. This dual reactivity facilitates interactions with enzymes, receptors, and nucleic acids, underpinning its broad bioactivity spectrum.
Aromaticity and tautomerism further contribute to its versatility. While 1H-1,2,4-triazole is the dominant tautomer, rapid equilibrium with the 4H-form enables adaptive binding in enzymatic pockets. The synthesis of 1,2,4-triazoles via Einhorn–Brunner or Pellizzari reactions provides access to diverse derivatives, making the core a cornerstone in drug discovery. For example, fluconazole and itraconazole—antifungal agents—leverage the triazole ring’s ability to inhibit cytochrome P450 enzymes, demonstrating its clinical relevance.
Key Structural Features and Interactions:
Rationale for Studying 4,5-Bis(4-methylphenyl)-3-((4-chloro-3-methylphenoxy)methyl) Substitution Pattern
The substitution pattern of 4,5-bis(4-methylphenyl)-3-((4-chloro-3-methylphenoxy)methyl)- is engineered to optimize steric, electronic, and hydrophobic properties. The 4-methylphenyl groups at positions 4 and 5 introduce steric bulk and lipophilicity, enhancing membrane permeability and stabilizing hydrophobic pockets in target proteins. Comparative studies show that diaryl-substituted triazoles, such as 5-(4-fluorophenyl)-4-(4-methylsulfonylphenyl)-4H-1,2,4-triazole, exhibit potent COX-2 inhibition (IC~50~ = 1.8 nM), underscoring the efficacy of aryl groups in modulating enzyme activity.
The 3-((4-chloro-3-methylphenoxy)methyl) side chain contributes additional electronic and steric effects. The chloro substituent’s electron-withdrawing nature polarizes the phenoxy ring, enhancing dipole interactions with catalytic residues, while the methyl group mitigates excessive hydrophobicity. This design mirrors successful analogues like 3-alkylthio-4,5-diaryl-4H-1,2,4-triazoles, where C-3 modifications improved COX-2 selectivity by 11-fold compared to celecoxib. Furthermore, phenoxymethyl derivatives, such as those in benzimidazole-triazole hybrids, demonstrate α-glycosidase inhibition (IC~50~ = 6.31–49.89 μM), highlighting the pharmacophoric value of oxygen-containing side chains.
Substituent Contributions:
- 4-Methylphenyl Groups : Enhance lipophilicity and π-π interactions with aromatic residues (e.g., tubulin’s colchicine-binding site).
- Chloro Substituent : Increases electrophilicity, favoring covalent or polar interactions with nucleophilic enzyme residues.
- Methylphenoxy Chain : Balances solubility and steric fit within active sites, as seen in α-glycosidase inhibitors.
Properties
CAS No. |
141079-06-3 |
|---|---|
Molecular Formula |
C24H22ClN3O |
Molecular Weight |
403.9 g/mol |
IUPAC Name |
3-[(4-chloro-3-methylphenoxy)methyl]-4,5-bis(4-methylphenyl)-1,2,4-triazole |
InChI |
InChI=1S/C24H22ClN3O/c1-16-4-8-19(9-5-16)24-27-26-23(28(24)20-10-6-17(2)7-11-20)15-29-21-12-13-22(25)18(3)14-21/h4-14H,15H2,1-3H3 |
InChI Key |
VENINOCWWBMLFO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)C)COC4=CC(=C(C=C4)Cl)C |
Origin of Product |
United States |
Biological Activity
4H-1,2,4-Triazole derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antifungal, antibacterial, and anticancer properties. The compound 4H-1,2,4-Triazole, 4,5-bis(4-methylphenyl)-3-((4-chloro-3-methylphenoxy)methyl)- (CAS Number: 141079-06-3) is a notable member of this class. This article reviews its biological activity based on recent research findings.
Chemical Structure
The compound's molecular formula is , and its structure includes two 4-methylphenyl groups and a chloro-substituted phenoxy group. The chemical structure can be represented as follows:
Anticancer Activity
Recent studies have indicated that triazole derivatives exhibit promising anticancer activity through various mechanisms:
- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells by activating caspase pathways and generating reactive oxygen species (ROS). For instance, studies demonstrated that related triazoles caused cell cycle arrest in the G2/M phase and induced mitochondrial depolarization in HeLa and Jurkat cells .
- Inhibition of Tubulin Polymerization : Compounds similar to the one have been reported to inhibit tubulin polymerization effectively. This inhibition is crucial as it disrupts mitotic spindle formation during cell division, leading to cancer cell death .
| Compound | Inhibition of Tubulin Assembly | Apoptosis Induction |
|---|---|---|
| 4H-1,2,4-Triazole Derivative | 75%-87% | Yes |
Antimicrobial Activity
Triazole compounds are also recognized for their antimicrobial properties. Research has shown that derivatives of this compound exhibit moderate activity against various bacteria:
- Tested Microorganisms : The compound was tested against Staphylococcus aureus, Enterococcus faecalis, and Bacillus cereus, showing varying degrees of effectiveness .
| Microorganism | Activity Level |
|---|---|
| Staphylococcus aureus | Moderate |
| Enterococcus faecalis | Moderate |
| Bacillus cereus | Moderate |
Case Studies
Several case studies highlight the biological activities of similar triazole compounds:
- Case Study on Antitumor Activity : A study involving a series of 1,2,4-triazoles demonstrated their ability to inhibit tumor growth in vivo. The most active compounds led to significant reductions in tumor size compared to controls .
- Antimicrobial Efficacy : A synthesis study revealed that certain triazole derivatives displayed potent antimicrobial activities against clinical isolates of pathogens. This study emphasized the importance of structural modifications in enhancing biological activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The target compound’s structural uniqueness lies in its substitution pattern. Below is a comparison with key analogues:
Research Findings and Data Gaps
- Antimicrobial Potential: Triazoles with aryl and halophenyl groups (e.g., ) exhibit broad-spectrum activity. The target compound’s chloro and methyl groups may synergize for antifungal effects.
- Synthetic Challenges : The steric bulk of 4,5-bis(4-methylphenyl) groups in the target compound might complicate synthesis compared to smaller substituents in .
- Data Limitations: No experimental data (e.g., IC₅₀, logP) for the target compound is available in the provided evidence, highlighting a need for further characterization.
Preparation Methods
Cyclization of Thiosemicarbazides and Hydrazides
- A classical approach involves the ring closure of arylthiosemicarbazides under alkaline conditions to form 1,2,4-triazole-3-thiols, which can be further functionalized.
- Phenylacetic acid hydrazides and aryl isothiocyanates are reacted to form thiosemicarbazides, which upon cyclization yield substituted triazoles with good yields (62-95%).
Microwave-Assisted and Electrochemical Methods
- Microwave-induced cyclodehydration of hydrazides and secondary amides activated by trifluoroanhydride provides rapid access to trisubstituted 1,2,4-triazoles.
- Electrochemical methods employing t-BuOK and tetrabutylammonium iodide catalyze the formation of triazoles at room temperature with high efficiency.
Specific Preparation Methodology for 4H-1,2,4-Triazole, 4,5-bis(4-methylphenyl)-3-((4-chloro-3-methylphenoxy)methyl)-
While direct literature on this exact compound’s synthesis is limited, the preparation can be inferred and designed based on the following:
Stepwise Synthesis Approach
| Step | Description | Reagents/Conditions | Expected Outcome |
|---|---|---|---|
| 1 | Synthesis of substituted hydrazide or hydrazone precursor bearing 4,5-bis(4-methylphenyl) groups | Starting from 4-methylphenyl-substituted acid derivatives and hydrazine | Formation of hydrazide intermediate |
| 2 | Introduction of (4-chloro-3-methylphenoxy)methyl substituent | Alkylation of hydrazide or triazole intermediate with (4-chloro-3-methylphenoxy)methyl halide under basic conditions | Formation of alkylated hydrazide or triazole precursor |
| 3 | Cyclization to form 1,2,4-triazole ring | Cyclodehydration using acid or base catalysis, or microwave irradiation | Formation of 4H-1,2,4-triazole core with desired substituents |
| 4 | Purification and characterization | Recrystallization, chromatography | Pure target compound |
Comparative Data Table of Preparation Methods for 1,2,4-Triazole Derivatives
| Method | Starting Materials | Catalyst/Oxidant | Conditions | Yield Range | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Alkaline ring closure of thiosemicarbazides | Arylisothiocyanates + hydrazides | None (alkaline medium) | Reflux in benzene or ethanol | 62-95% | Simple, high yield | Limited to thiol-substituted triazoles |
| Zn(II)-catalyzed coupling | Dialkylcyanamides + acyl hydrazides | ZnCl2 | Room temp, aqueous methanol | High (up to 96%) | Mild, efficient | Steric hindrance slows reaction |
| Copper-catalyzed one-pot | Nitriles + hydroxylamine hydrochloride | Cu(OAc)2 | Room temp, no inert atmosphere | Medium to high | One-pot, mild | Requires copper catalyst |
| Iodine-mediated oxidative cyclization | Trifluoroacetimidohydrazides | I2 | Reflux in DMF | 71-96% | Metal-free, broad scope | Specific to trifluoromethyl derivatives |
| Microwave-induced cyclodehydration | Hydrazides + amides | Trifluoroanhydride | Microwave irradiation | High | Fast, efficient | Requires microwave setup |
| Electrochemical synthesis | Hydrazines + aldehydes | Electrolysis, t-BuOK | Room temp | Good | Green, mild | Specialized equipment |
Q & A
Q. What are the critical parameters for optimizing the synthesis of 4H-1,2,4-triazole derivatives to achieve high yields?
Methodological Answer:
- Reaction Time and Solvent Choice: Prolonged reflux (e.g., 18 hours in DMSO) ensures complete cyclization, while polar solvents like ethanol facilitate condensation reactions with aldehydes .
- Catalysis: Glacial acetic acid acts as a catalyst in Schiff base formation, improving reaction efficiency .
- Purification: Crystallization using water-ethanol mixtures enhances purity, with yields ranging from 65% to 87% depending on substituents .
Example Protocol:
Dissolve 0.004 mol of precursor in DMSO.
Reflux for 18 hours, distill under reduced pressure.
Purify via water-ethanol crystallization .
Q. Which spectroscopic and analytical methods are most reliable for characterizing 1,2,4-triazole derivatives?
Methodological Answer:
- IR Spectroscopy: Identifies functional groups (e.g., C=N stretches at 1600–1650 cm⁻¹, S–H bonds at 2550 cm⁻¹) .
- NMR Spectroscopy: ¹H NMR reveals substituent effects (e.g., methyl groups at δ 2.1–2.5 ppm, aromatic protons at δ 6.8–7.5 ppm) .
- Elemental Analysis: Validates purity (e.g., C: 66.51%, H: 4.91%, N: 14.92% for derivative B8) .
- X-Ray Crystallography: Confirms molecular geometry (e.g., bond angles and torsional conformations) .
Advanced Research Questions
Q. How do substituent variations at the 3- and 4-positions of the triazole core influence biological activity?
Methodological Answer:
Q. Table 1: Substituent-Activity Relationships
Q. What computational approaches are effective in predicting physicochemical properties of novel triazole derivatives?
Methodological Answer:
- Density Functional Theory (DFT): Predicts molecular geometry, electrostatic potentials, and HOMO-LUMO gaps. For example, DFT calculations align with X-ray data (mean σ(C–C) = 0.002 Å) .
- Molecular Docking: Simulates ligand-receptor interactions to prioritize derivatives for synthesis (e.g., binding affinity with fungal CYP51) .
Q. How can researchers resolve contradictions in pharmacological data across triazole derivatives?
Methodological Answer:
Q. What role does single-crystal X-ray diffraction play in confirming molecular geometry?
Methodological Answer:
- Key Applications:
Example Workflow:
Grow crystals via slow evaporation in ethanol.
Collect data at 100 K using Mo-Kα radiation.
Q. What methodological considerations are essential for designing antimicrobial assays for triazole derivatives?
Methodological Answer:
- Strain Selection: Use standard strains (e.g., Candida albicans ATCC 90028) and clinical isolates for relevance .
- Controls: Include fluconazole (antifungal) and ciprofloxacin (antibacterial) as positive controls.
- MIC Determination: Employ broth microdilution (CLSI guidelines) with concentrations ranging from 0.5–128 µg/mL .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
